molecular formula C17H24ClNO2 B11085933 4-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]butanamide

4-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]butanamide

Cat. No.: B11085933
M. Wt: 309.8 g/mol
InChI Key: NZLXSUOZFKEAIE-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]butanamide is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route is as follows:

    Protection of the Hydroxyl Group: The hydroxyl group on the benzyl moiety is protected using a suitable protecting group (e.g., benzyl or tert-butyldimethylsilyl).

    Chlorination: The protected compound is chlorinated using reagents such as thionyl chloride (SOCl) or phosphorus pentachloride (PCl).

    Deprotection: The protecting group is removed to reveal the hydroxyl group.

    Amidation: The amide bond is formed by reacting the hydroxyl group with butanoyl chloride (or butyric anhydride) in the presence of a base.

Industrial Production:

Industrial production methods may involve modifications of the above synthetic route, optimization for yield, and scalability.

Chemical Reactions Analysis

4-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]butanamide can undergo various reactions:

    Oxidation: The benzylic position can be oxidized to form the corresponding benzoic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, alcohols).

Common reagents include N-bromosuccinimide (NBS) for benzylic bromination . Major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways.

Properties

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

4-chloro-N-[1-[(4-hydroxyphenyl)methyl]cyclohexyl]butanamide

InChI

InChI=1S/C17H24ClNO2/c18-12-4-5-16(21)19-17(10-2-1-3-11-17)13-14-6-8-15(20)9-7-14/h6-9,20H,1-5,10-13H2,(H,19,21)

InChI Key

NZLXSUOZFKEAIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=CC=C(C=C2)O)NC(=O)CCCCl

Origin of Product

United States

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